molecular formula C45H74O2 B163427 Cholesteryl linolenate CAS No. 2545-22-4

Cholesteryl linolenate

Cat. No.: B163427
CAS No.: 2545-22-4
M. Wt: 647.1 g/mol
InChI Key: FYMCIBHUFSIWCE-UHFFFAOYSA-N
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Description

Cholesterol ?-Linolenate, also known as cholesteryl linolenate, is a cholesterol ester formed by the esterification of cholesterol with linolenic acid. This compound is a member of the cholesteryl esters class, which are essential components of low-density lipoproteins (LDL) in the human body. Cholesterol ?-Linolenate plays a crucial role in lipid metabolism and is involved in various biological processes, including cell membrane structure and function .

Biochemical Analysis

Biochemical Properties

Cholesteryl Linolenate interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of receptor-LDL complexes, which are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in the genesis of diseases like atherosclerosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound on cellular function can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol ?-Linolenate can be synthesized through the esterification of cholesterol with linolenic acid. One common method involves the ester interchange reaction, where cholesteryl acetate reacts with the methyl ester of linolenic acid in the presence of sodium ethylate as a catalyst . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of cholesterol ?-Linolenate follows similar synthetic routes but on a larger scale. The process involves the esterification of cholesterol with linolenic acid using acid catalysts or enzymatic methods. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified using techniques such as thin-layer chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Cholesterol ?-Linolenate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bond can be hydrolyzed by lipases, releasing free cholesterol and linolenic acid.

    Transesterification: Cholesterol ?-Linolenate can undergo transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions:

    Oxidation: Oxygen or oxidizing agents such as potassium permanganate.

    Hydrolysis: Lipase enzymes or acidic/basic hydrolysis conditions.

    Transesterification: Alcohols or fatty acids in the presence of catalysts like sodium ethylate or lipases.

Major Products Formed:

Scientific Research Applications

Cholesterol ?-Linolenate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cholesterol ?-Linolenate is unique due to its high degree of unsaturation, which makes it more susceptible to oxidation compared to other cholesterol esters. This property is significant in studying lipid oxidation and its effects on cell membranes and lipid metabolism .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12,15-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCIBHUFSIWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862983
Record name Cholest-5-en-3-yl octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-22-4
Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesteryl linolenate
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